3-氯喹啉-6-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

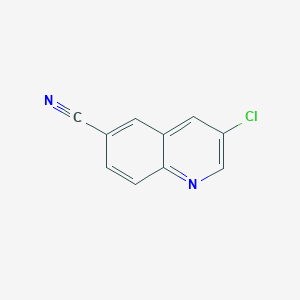

3-Chloroquinoline-6-carbonitrile is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of 3-Chloroquinoline-6-carbonitrile involves various synthetic methods and chemical reactions . The reactions are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .Molecular Structure Analysis

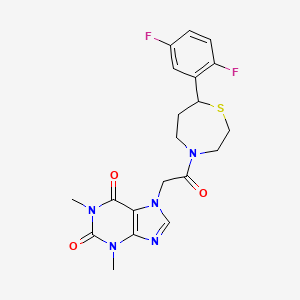

The molecular structure of 3-Chloroquinoline-6-carbonitrile is C10H5ClN2 . The molecular weight is 188.61 .Chemical Reactions Analysis

The chemical reactions of 3-Chloroquinoline-6-carbonitrile derivatives are subdivided into groups that cover reactions of chloro substituent at 2 or 4 and 2,4 positions, as well as cyano substituent at 3 position and reactions which involve both groups .科学研究应用

合成和化学反应

3-氯喹啉-6-腈衍生物因其合成多功能性和在生产生物活性化合物方面的潜力而受到探索。Mekheimer 等人 (2019) 回顾了各种合成方法和化学反应,重点介绍了它们在创建具有显着生物活性的化合物中的应用 (Mekheimer, Al-Sheikh, Medrasi, Bahatheg, & Sadek, 2019)。

光电和非线性性质

Irfan 等人 (2020) 研究了氢喹啉衍生物,包括 3-氯喹啉-6-腈的光电和非线性性质,他们使用 DFT 方法研究了它们的结构、电子、光学和电荷传输性质。这项研究表明,由于其有效的电荷传输趋势和光电特性,在多功能材料中具有潜在的应用 (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020)。

抗菌活性

Elkholy 和 Morsy (2006) 合成了四氢嘧啶并[4,5-b]-喹啉衍生物,证明了它们的反应性和报告了它们的抗菌活性。这表明从 3-氯喹啉-6-腈衍生物中开发新型抗菌剂的潜在途径 (Elkholy & Morsy, 2006)。

抗肿瘤活性

El-Agrody 等人 (2012) 对新型 2-氨基-9-(4-卤代苯乙烯基)-4H-吡喃并[3,2-h]喹啉衍生物(包括基于 3-氯喹啉-6-腈的衍生物)的抗肿瘤活性进行了研究,揭示了对各种人肿瘤细胞系的良好结果,突出了其在癌症治疗应用中的潜力 (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012)。

荧光材料

Zhang 等人 (2021) 对 3,6-二氨基-7,8-二氢异喹啉-4-腈衍生物进行的研究展示了它们的固态荧光和机械致变色活性,为它们用作加密和白光发射应用的新型荧光材料提供了见解 (Zhang, Wang, Shen, Wang, Zhou, Lei, Gao, Liu, Huang, & Wu, 2021)。

作用机制

安全和危害

While specific safety and hazards data for 3-Chloroquinoline-6-carbonitrile is not available, it’s generally recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling similar compounds . Use of personal protective equipment and ensuring adequate ventilation is advised .

未来方向

生化分析

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some quinoline derivatives have been shown to exhibit anticancer activity

Molecular Mechanism

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death

属性

IUPAC Name |

3-chloroquinoline-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClN2/c11-9-4-8-3-7(5-12)1-2-10(8)13-6-9/h1-4,6H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBFLEXPJNDLSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide](/img/structure/B2690000.png)

amino}propanoic acid](/img/structure/B2690003.png)

![1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-(2-ethoxyphenyl)urea](/img/structure/B2690005.png)

![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2690006.png)

![1-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-methylurea](/img/structure/B2690007.png)

![Methyl 4-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2690009.png)

![N-(2,5-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2690012.png)

![N-[2,2-bis(furan-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2690022.png)